5-Aminomethyl-3-methoxyisoxazole

Description

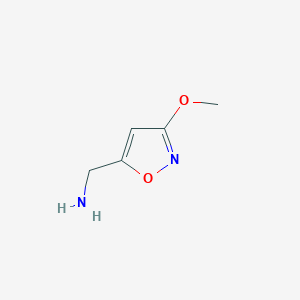

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-8-5-2-4(3-6)9-7-5/h2H,3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMFFAPHOPXMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301718 | |

| Record name | 3-Methoxy-5-isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2763-94-2 | |

| Record name | 3-Methoxy-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2763-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxy-1,2-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminomethyl-3-methoxyisoxazole: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 5-Aminomethyl-3-methoxyisoxazole, a heterocyclic compound with significant potential in neuropharmacology and medicinal chemistry.

Core Chemical Properties

5-Aminomethyl-3-methoxyisoxazole is a derivative of the isoxazole family, featuring a five-membered ring with three carbon, one nitrogen, and one oxygen atom.[1] Its structure is distinguished by an aminomethyl group at the 5-position and a methoxy group at the 3-position.[1] The molecular formula is C5H8N2O2.[1][2][3]

The following table summarizes the key computed and experimental physicochemical properties of 5-Aminomethyl-3-methoxyisoxazole.

| Property | Value | Source |

| Molecular Formula | C5H8N2O2 | [1][2][3] |

| Molecular Weight | 128.13 g/mol | [2][3] |

| Exact Mass | 128.058577502 Da | [3] |

| Purity (Typical) | 95% | [2] |

| Topological Polar Surface Area | 61.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Complexity | 89 | [3] |

| XLogP3-AA | -0.4 | [3] |

The hydrochloride salt of 5-Aminomethyl-3-methoxyisoxazole is also commercially available.

| Property | Value | Source |

| Molecular Formula | C5H9ClN2O2 | [4] |

| Molecular Weight | 164.59 g/mol | [4] |

| Exact Mass | 164.03500 Da | [4] |

| LogP | 1.64420 | [4] |

Experimental Protocols: Synthesis and Reactions

Several synthetic routes for 5-Aminomethyl-3-methoxyisoxazole have been established.

A common and well-documented method involves the nucleophilic substitution of 3-bromo-5-methylisoxazole.[2]

-

Protocol:

Caption: Synthesis of 5-Aminomethyl-3-methoxyisoxazole via nucleophilic substitution.

An alternative strategy involves the reduction of the corresponding carboxylic acid.[2]

-

Protocol:

-

The precursor, 3-methoxyisoxazole-5-carboxylic acid, is synthesized by reacting methyl 3-hydroxyisoxazole-5-carboxylate with potassium carbonate and methyl iodide in dimethylformamide.[2]

-

3-methoxyisoxazole-5-carboxylic acid is then reduced using a reducing agent such as diborane to convert the carboxylic acid group into the aminomethyl group.[1][2]

-

The chemical behavior of the compound is defined by its functional groups: the isoxazole ring, the aminomethyl group, and the methoxy group.[2]

-

Oxidation: The isoxazole ring and aminomethyl group are susceptible to oxidation by agents like potassium permanganate or hydrogen peroxide, forming corresponding oxides.[1][2]

-

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophilic reagents like alkyl halides and acyl chlorides to form N-alkylated and N-acylated derivatives.[1][2]

Biological Activity and Signaling Pathways

5-Aminomethyl-3-methoxyisoxazole is primarily recognized for its activity within the central nervous system as a GABA analogue.

5-Aminomethyl-3-methoxyisoxazole is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the mammalian central nervous system.[2] The isoxazole ring structurally mimics the carboxyl group of GABA, enabling it to bind to and act as an agonist at GABA receptors, with a primary affinity for GABA-A receptors.[1][2]

-

Mechanism of Action:

-

The molecule binds to the GABA-A receptor on the neuronal membrane.

-

This binding event triggers the opening of the receptor's associated chloride ion (Cl⁻) channel.[2]

-

Chloride ions flow into the neuron, increasing the negative charge inside the cell.

-

This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[2]

-

This activity suggests significant potential for applications in neuropharmacology, particularly in the development of treatments for neurological conditions such as anxiety disorders and epilepsy.[1]

Caption: Mechanism of action as a GABA-A receptor agonist.

Preliminary in vitro research has indicated that 5-Aminomethyl-3-methoxyisoxazole and its derivatives may possess cytotoxic properties.[2] Studies have shown that certain novel isoxazole/pyrazole derivatives synthesized using this compound exhibit high cytotoxic potency against pancreatic carcinoma cell lines (Panc-1).[1] This suggests a potential, though less explored, avenue for its application in the development of new anticancer agents.[1][2]

Applications in Research and Development

The unique structure of 5-Aminomethyl-3-methoxyisoxazole makes it a valuable tool in several scientific fields:

-

Pharmaceuticals: It serves as a versatile building block for synthesizing a variety of biologically active compounds and potential pharmaceutical agents.[1]

-

Medicinal Chemistry: The methoxy group at the 3-position provides distinct chemical properties that influence its reactivity and interactions with biological targets, making it a valuable scaffold for developing novel therapeutics.[1]

-

Biological Research: It is used to study the structure-activity relationships of isoxazole derivatives and their interactions with biological targets, particularly within the central nervous system.[1]

References

- 1. Buy 5-Aminomethyl-3-methoxyisoxazole | 2763-94-2 [smolecule.com]

- 2. 5-Aminomethyl-3-methoxyisoxazole | 2763-94-2 | Benchchem [benchchem.com]

- 3. 3-Methoxy-5-isoxazolemethanamine | C5H8N2O2 | CID 2763227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:2763-95-3 | 5-aminomethyl-3-methoxyisoxazole hydrochloride | Chemsrc [chemsrc.com]

5-Aminomethyl-3-methoxyisoxazole CAS number

An In-depth Technical Guide to 5-Aminomethyl-3-methoxyisoxazole

Compound Identification

| Property | Value | Reference |

| CAS Number | 2763-94-2 | [1][2] |

| IUPAC Name | (3-methoxy-1,2-oxazol-5-yl)methanamine | [2] |

| Molecular Formula | C5H8N2O2 | [1][2] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| Canonical SMILES | COC1=NOC(=C1)CN | [2] |

| InChI Key | IVMFFAPHOPXMAD-UHFFFAOYSA-N | [1][2] |

| Purity | Typically 95% | [1] |

Introduction

5-Aminomethyl-3-methoxyisoxazole is a heterocyclic compound belonging to the isoxazole family.[2] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is considered a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] This compound is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its unique structure, featuring a methoxy group at the 3-position and an aminomethyl group at the 5-position, contributes to its distinct chemical and biological properties, making it a valuable molecule in neuropharmacology and as a building block for the synthesis of other biologically active compounds.[2]

Synthesis and Experimental Protocols

Several synthetic routes for 5-Aminomethyl-3-methoxyisoxazole have been documented.

Method 1: From 3-bromo-5-methylisoxazole

A common method involves a nucleophilic substitution reaction starting from 3-bromo-5-methylisoxazole.[1] One approach is the refluxing of 3-bromo-5-aminomethylisoxazole with potassium hydroxide in methanol.[1] Another variation starts with the reaction of 3-bromo-5-methylisoxazole with methanol and potassium hydroxide under reflux conditions to yield the final product.[1][2]

Method 2: Reduction of a Carboxylic Acid Derivative

An alternative strategy involves the reduction of 3-methoxyisoxazole-5-carboxylic acid using diborane.[1][2] The precursor, 3-methoxyisoxazole-5-carboxylic acid, can be synthesized by reacting methyl 3-hydroxyisoxazole-5-carboxylate with potassium carbonate and methyl iodide in dimethylformamide.[1]

Method 3: Multi-step Synthesis from 2,3-dichloro-1-propene

A multi-step synthesis has been described that begins with 2,3-dichloro-1-propene and proceeds through a 5-chloromethyl-3-bromoisoxazole intermediate.[1] The initial step involves the reaction of 2,3-dichloro-1-propene with potassium bicarbonate, water, and dibromoformaldoxime in ethyl acetate, which forms 5-chloromethyl-3-bromoisoxazole with an 81% yield.[1]

Biological Activity and Mechanism of Action

5-Aminomethyl-3-methoxyisoxazole is recognized as a potent GABA-A receptor agonist.[1][2] The isoxazole ring mimics the carboxyl group of GABA, allowing it to bind to and activate GABA-A receptors.[1] This activation facilitates the opening of chloride ion channels, leading to an influx of chloride ions into the neuron. The increased intracellular chloride concentration results in hyperpolarization of the neuronal membrane, reducing its excitability.[1] This mechanism of action suggests potential therapeutic applications in managing neurological conditions such as anxiety disorders and epilepsy.[2]

Applications in Research

Beyond its direct neuropharmacological effects, 5-Aminomethyl-3-methoxyisoxazole serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[2]

Anticancer Research

Preliminary research has indicated that derivatives of this compound may possess cytotoxic properties.[1] It has been used in the synthesis of novel isoxazole/pyrazole derivatives which have shown high cytotoxic potency against Panc-1 carcinoma cell lines.[2] The antiproliferative activity of such compounds is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the cancer cell proliferation in vitro.[1]

Agrochemicals

The compound is also utilized in the development of agrochemicals designed to enhance crop yield or protect plants from pests.[2]

Safety and Handling

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

-

Handling: Use only under a chemical fume hood.[3] Wear personal protective equipment, including gloves and eye protection.[4] Avoid dust formation and inhalation.[3][4] Wash hands thoroughly after handling.[3]

-

Storage: Keep in a dry, cool, and well-ventilated place.[3] Store in a tightly closed container.[5]

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]

-

Skin: Wash with plenty of soap and water.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

-

This compound is intended for research use only and is not for human or veterinary use.[1][2]

References

In-Depth Technical Guide: The Mechanism of Action of 5-Aminomethyl-3-methoxyisoxazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Aminomethyl-3-methoxyisoxazole (AMMI) is a conformationally restricted analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] Structurally, it is a key intermediate in the synthesis of muscimol, a potent and selective GABA-A receptor agonist.[1] The isoxazole ring of AMMI mimics the carboxyl group of GABA, enabling it to bind to and activate GABA-A receptors. This agonistic action facilitates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. This profile suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as anxiety disorders and epilepsy.[2]

Molecular Target: The GABA-A Receptor

The principal molecular target for AMMI is the GABA-A receptor, a ligand-gated ion channel that is crucial for inhibitory neurotransmission in the brain.

GABA-A Receptor Structure and Function

GABA-A receptors are pentameric transmembrane protein complexes that form a central chloride-permeable pore. These receptors are assembled from a variety of subunits (α, β, γ, δ, ε, π, and θ), with the most common synaptic configuration in the brain being two α subunits, two β subunits, and one γ subunit. The specific subunit composition determines the pharmacological and physiological properties of the receptor complex. Upon binding of an agonist like GABA or AMMI to the extracellular domain, the receptor undergoes a conformational change that opens the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

Putative Mechanism of Action of 5-Aminomethyl-3-methoxyisoxazole

As a structural analog of GABA, AMMI is predicted to act as a direct agonist at the orthosteric binding site of the GABA-A receptor. This binding event is hypothesized to trigger the same cascade of events as the endogenous ligand, GABA.

Signaling Pathway

The proposed signaling pathway for 5-Aminomethyl-3-methoxyisoxazole is direct and does not involve second messengers.

Figure 1: Proposed direct signaling pathway of 5-Aminomethyl-3-methoxyisoxazole at the GABA-A receptor.

Quantitative Pharmacological Data (Representative)

The following table summarizes the binding affinity and functional potency of muscimol, a close structural analog of 5-Aminomethyl-3-methoxyisoxazole, at GABA-A receptors. This data is provided to give researchers an indication of the potential potency of AMMI.

| Compound | Receptor/Assay | Parameter | Value | Reference |

| Muscimol | GABA-A Receptor | Kd (high affinity) | 10 nM | Filer, C. N. et al. (1979) |

| Muscimol | GABA-A Receptor | Kd (low affinity) | 270 nM | Filer, C. N. et al. (1979) |

| Muscimol | GABA-A Receptor | EC50 (Chloride efflux) | 200 nM | Filer, C. N. et al. (1979) |

Experimental Protocols

The following are detailed, representative protocols for experiments that would be used to characterize the mechanism of action of a compound like 5-Aminomethyl-3-methoxyisoxazole.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor using a radiolabeled ligand, such as [3H]muscimol.

Figure 2: Workflow for a radioligand binding assay to determine GABA-A receptor affinity.

Detailed Methodology:

-

Membrane Preparation:

-

Dissect brain tissue (e.g., rat cortex) on ice and homogenize in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]muscimol (e.g., 1-2 nM), and varying concentrations of the test compound (5-Aminomethyl-3-methoxyisoxazole).

-

For non-specific binding determination, a parallel set of wells should contain a high concentration of a known GABA-A agonist (e.g., 1 mM GABA).

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the functional characterization of a test compound's effect on GABA-A receptors expressed in Xenopus laevis oocytes.

Figure 3: Workflow for two-electrode voltage clamp electrophysiology in Xenopus oocytes.

Detailed Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Surgically remove oocytes from an anesthetized female Xenopus laevis.

-

Prepare cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2) by in vitro transcription.

-

Inject the cRNA mixture into the oocytes.

-

Incubate the injected oocytes for 2-5 days in a suitable medium to allow for the expression and assembly of functional GABA-A receptors on the oocyte membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with KCl and voltage-clamp the oocyte membrane potential (typically at -60 mV).

-

Establish a baseline response by perfusing a low concentration of GABA (e.g., the EC10).

-

To determine the agonistic properties of the test compound, perfuse varying concentrations of 5-Aminomethyl-3-methoxyisoxazole alone.

-

To assess modulatory effects, co-perfuse a fixed concentration of GABA with varying concentrations of the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current elicited by the application of the agonist(s).

-

Normalize the responses to the maximal GABA-induced current.

-

Plot the normalized current against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy relative to GABA.

-

Synthesis

5-Aminomethyl-3-methoxyisoxazole is a known intermediate in the synthesis of muscimol. A common synthetic route proceeds from 3-bromo-5-chloromethylisoxazole.

References

5-Aminomethyl-3-methoxyisoxazole: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 5-Aminomethyl-3-methoxyisoxazole, a notable isoxazole derivative. The information is tailored for professionals in research and drug development, offering a detailed examination of its pharmacological effects, underlying mechanisms, and relevant experimental data.

Core Biological Activity: GABAergic Modulation

5-Aminomethyl-3-methoxyisoxazole is recognized primarily for its activity within the central nervous system as a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter.[1] Its chemical structure, particularly the isoxazole ring, serves as a bioisostere for the carboxyl group of GABA, enabling it to interact with GABA receptors.

The primary molecular target of 5-Aminomethyl-3-methoxyisoxazole is the GABA-A receptor. It functions as a GABA-A receptor agonist, meaning it binds to and activates these receptors.[1][2] This activation leads to the opening of chloride ion channels, resulting in an influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane reduces neuronal excitability, producing an inhibitory effect on neurotransmission. Notably, there is no evidence to suggest that this compound interacts with muscarinic receptors; its known biological activity is focused on the GABAergic system.[1]

Signaling Pathway

The mechanism of action of 5-Aminomethyl-3-methoxyisoxazole at the GABA-A receptor can be visualized as follows:

Caption: Agonist binding to the GABA-A receptor and subsequent neuronal inhibition.

Quantitative Pharmacological Data

| Compound | Receptor Target | Assay Type | Parameter | Value | Reference |

| 5-Aminomethyl-3-methoxyisoxazole | - | - | - | Not Reported | - |

| Muscimol | GABA-A (α1β3) | Electrophysiology | EC50 | 0.65 µM | [3][4] |

| Muscimol | GABA-A (δ-containing) | Radioligand Binding | Kd | 1.1 - 1.6 nM | [5] |

| THIP (Gaboxadol) | GABA-A (δ-containing) | Electrophysiology | EC50 | 30 - 50 nM | [2][6] |

| THIP (Gaboxadol) | GABA-A (extrasynaptic) | Electrophysiology | EC50 | 13 µM | [1] |

Anticancer Activity

Preliminary research has indicated that 5-Aminomethyl-3-methoxyisoxazole exhibits cytotoxic properties against certain cancer cell lines.[1][2] This suggests a potential therapeutic application for this isoxazole derivative in oncology.

Quantitative Cytotoxicity Data

| Compound | Cell Line | Cancer Type | Parameter | Value | Reference |

| 5-Aminomethyl-3-methoxyisoxazole | MCF-7 | Breast Cancer | IC50 | 10 µM |

Experimental Protocols

GABA-A Receptor Binding Assay (Representative Protocol)

This protocol describes a general method for determining the binding affinity of a compound to the GABA-A receptor using a radioligand binding assay with [³H]muscimol.

Caption: A typical workflow for a GABA-A receptor radioligand binding assay.

Methodology:

-

Tissue Preparation: Whole brains from adult male Sprague-Dawley rats are rapidly removed and the cerebral cortices are dissected on ice. The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated. The final pellet is resuspended in 50 mM Tris-HCl buffer containing 120 mM NaCl to a final protein concentration of 1-2 mg/mL.

-

Binding Assay: The binding assay is performed in a total volume of 500 µL. To each tube, the following are added:

-

100 µL of [³H]muscimol (final concentration ~2 nM)

-

50 µL of various concentrations of 5-Aminomethyl-3-methoxyisoxazole or a reference compound (e.g., unlabeled GABA for determining non-specific binding).

-

350 µL of the prepared membrane suspension.

-

-

Incubation: The mixture is incubated at 4°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are washed three times with 3 mL of ice-cold buffer.

-

Quantification: The filters are placed in scintillation vials with 5 mL of scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GABA) from total binding. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis of the competition binding data.

Cytotoxicity Assay via MTT Reduction (Representative Protocol)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 5-Aminomethyl-3-methoxyisoxazole on the MCF-7 breast cancer cell line.[7][8][9]

Caption: A typical workflow for determining cytotoxicity using an MTT assay.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of 5-Aminomethyl-3-methoxyisoxazole (e.g., from 0.1 µM to 100 µM). A vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Summary and Future Directions

5-Aminomethyl-3-methoxyisoxazole is a GABA-A receptor agonist with potential applications in neuroscience and emerging evidence of anticancer activity. While its primary mechanism of action through the GABAergic system is established, further research is required to quantify its potency at various GABA-A receptor subtypes. The cytotoxic effects observed in breast cancer cells warrant more extensive investigation to elucidate the underlying mechanism and to explore its efficacy in other cancer models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and potential therapeutic development of this versatile isoxazole compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enhancement-of-muscimol-binding-and-gating-by-allosteric-modulators-of-the-gaba-a-receptor-relating-occupancy-to-state-functions - Ask this paper | Bohrium [bohrium.com]

- 5. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchhub.com [researchhub.com]

- 9. MTT (Assay protocol [protocols.io]

The Discovery of 5-Aminomethyl-3-methoxyisoxazole: A GABA-A Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminomethyl-3-methoxyisoxazole is a synthetic compound structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and the psychoactive compound muscimol.[1] Its discovery has been a significant step in the exploration of GABA-A receptor agonists, which are crucial for understanding neuronal inhibition and developing therapeutics for various neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 5-Aminomethyl-3-methoxyisoxazole, with a focus on its interaction with the GABA-A receptor. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The crucial role of GABA-A receptors in regulating neuronal excitability has made them a key target for therapeutic intervention in conditions such as anxiety, epilepsy, and sleep disorders.

The discovery of molecules that can selectively target and modulate GABA-A receptor activity is of paramount importance. 5-Aminomethyl-3-methoxyisoxazole emerged from research focused on creating conformationally restricted analogues of GABA to better understand the pharmacophore of the GABA-A receptor. Its isoxazole ring serves as a bioisostere for the carboxylate group of GABA, while the aminomethyl side chain mimics the amino group of the natural neurotransmitter.[1] This guide delves into the scientific journey of 5-Aminomethyl-3-methoxyisoxazole, from its chemical synthesis to its biological evaluation.

Synthesis of 5-Aminomethyl-3-methoxyisoxazole

Several synthetic routes for 5-Aminomethyl-3-methoxyisoxazole have been reported, primarily starting from readily available isoxazole precursors. The following sections detail a common and effective method for its preparation.

Synthetic Scheme

Caption: Synthetic pathway for 5-Aminomethyl-3-methoxyisoxazole.

Experimental Protocol: Synthesis of 5-Aminomethyl-3-methoxyisoxazole

Step 1: Synthesis of 3-Methoxy-5-methylisoxazole

-

To a solution of 3-bromo-5-methylisoxazole (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-methoxy-5-methylisoxazole.

Step 2: Synthesis of 5-(Bromomethyl)-3-methoxyisoxazole

-

Dissolve 3-methoxy-5-methylisoxazole (1.0 eq) in carbon tetrachloride (10 volumes).

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture for 2-3 hours under irradiation with a UV lamp.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain crude 5-(bromomethyl)-3-methoxyisoxazole, which can be used in the next step without further purification.

Step 3: Synthesis of 5-(Azidomethyl)-3-methoxyisoxazole

-

Dissolve the crude 5-(bromomethyl)-3-methoxyisoxazole (1.0 eq) in dimethylformamide (DMF, 5 volumes).

-

Add sodium azide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 5-(azidomethyl)-3-methoxyisoxazole.

Step 4: Synthesis of 5-Aminomethyl-3-methoxyisoxazole

-

Dissolve 5-(azidomethyl)-3-methoxyisoxazole (1.0 eq) in methanol (10 volumes).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford 5-aminomethyl-3-methoxyisoxazole as the final product.

Pharmacological Characterization

The primary biological target of 5-Aminomethyl-3-methoxyisoxazole is the GABA-A receptor, where it acts as an agonist.[1] The following sections describe the experimental procedures used to characterize its pharmacological activity.

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of 5-Aminomethyl-3-methoxyisoxazole to the GABA-A receptor.

Methodology: Radioligand binding assays are performed using synaptic membrane preparations from rat brain and a radiolabeled ligand, such as [³H]muscimol, which is a potent GABA-A agonist.

Experimental Workflow:

Caption: Workflow for GABA-A receptor binding assay.

Protocol:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the supernatant at high speed to obtain the crude synaptic membrane fraction. Wash the pellet multiple times by resuspension and centrifugation.

-

Binding Assay: In a final volume of 1 mL, incubate the membrane preparation with a fixed concentration of [³H]muscimol and varying concentrations of the test compound (5-Aminomethyl-3-methoxyisoxazole). Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

Incubation: Incubate the samples at 4°C for a specified period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Studies

Objective: To assess the functional activity of 5-Aminomethyl-3-methoxyisoxazole as a GABA-A receptor agonist.

Methodology: Whole-cell patch-clamp recordings are performed on neurons or cell lines expressing GABA-A receptors to measure the ion currents elicited by the compound.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp recording.

Protocol:

-

Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) stably or transiently expressing specific GABA-A receptor subunits.

-

Recording: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at a holding potential of -60 mV.

-

Compound Application: Apply 5-Aminomethyl-3-methoxyisoxazole at various concentrations to the cell using a rapid perfusion system.

-

Data Acquisition: Record the resulting chloride currents mediated by the GABA-A receptors.

-

Data Analysis: Construct concentration-response curves and determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) relative to GABA.

Quantitative Data Summary

While specific quantitative data for 5-Aminomethyl-3-methoxyisoxazole is not extensively available in the public domain, the following tables represent the expected data presentation format based on the described experimental protocols.

Table 1: GABA-A Receptor Binding Affinity

| Compound | Radioligand | IC50 (nM) | Ki (nM) |

| GABA | [³H]muscimol | Data not available | Data not available |

| Muscimol | [³H]muscimol | Data not available | Data not available |

| 5-Aminomethyl-3-methoxyisoxazole | [³H]muscimol | Data not available | Data not available |

Table 2: GABA-A Receptor Functional Activity (Electrophysiology)

| Compound | Receptor Subtype | EC50 (µM) | Emax (% of GABA response) |

| GABA | α1β2γ2 | Data not available | 100 |

| Muscimol | α1β2γ2 | Data not available | Data not available |

| 5-Aminomethyl-3-methoxyisoxazole | α1β2γ2 | Data not available | Data not available |

Signaling Pathway

5-Aminomethyl-3-methoxyisoxazole, as a GABA-A receptor agonist, activates the canonical GABA-A signaling pathway.

References

An In-depth Technical Guide to 5-Aminomethyl-3-methoxyisoxazole and its Structural Analogs as GABA-A Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminomethyl-3-methoxyisoxazole and its structural analogs, focusing on their synthesis, pharmacological activity as γ-aminobutyric acid (GABA) type A receptor modulators, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction

5-Aminomethyl-3-methoxyisoxazole is a structural analog of the primary inhibitory neurotransmitter in the central nervous system, GABA. The isoxazole ring acts as a bioisostere for the carboxyl group of GABA, leading to compounds with potent and selective activity at GABA-A receptors. These receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Modulation of GABA-A receptors is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. This guide will delve into the chemical synthesis of these analogs, their biological evaluation, and the structural requirements for their interaction with the GABA-A receptor.

Chemical Synthesis

The synthesis of 5-aminomethyl-3-methoxyisoxazole and its analogs typically involves the construction of the core isoxazole ring followed by modification of the side chains. Several synthetic strategies have been developed to access this class of compounds.

General Synthetic Workflow

A common approach to the synthesis of 5-aminomethyl-3-alkoxyisoxazoles is outlined below. This multi-step synthesis allows for the introduction of diversity at both the 3- and 5-positions of the isoxazole ring.

Caption: General synthetic workflow for 5-aminomethylisoxazole analogs.

Experimental Protocols

Protocol 2.2.1: Synthesis of 5-Aminomethyl-3-methoxyisoxazole

This protocol describes a representative synthesis of the parent compound, 5-aminomethyl-3-methoxyisoxazole.

Step 1: Synthesis of 3-Methoxyisoxazole-5-carboxylic acid

-

To a solution of methyl 3-hydroxyisoxazole-5-carboxylate in dimethylformamide (DMF), add potassium carbonate and methyl iodide.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolyze the resulting ester with an aqueous solution of lithium hydroxide to yield 3-methoxyisoxazole-5-carboxylic acid.

Step 2: Synthesis of 5-Aminomethyl-3-methoxyisoxazole

-

Dissolve 3-methoxyisoxazole-5-carboxylic acid in anhydrous tetrahydrofuran (THF).

-

Add a reducing agent, such as diborane (B₂H₆), dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 5-aminomethyl-3-methoxyisoxazole.

Biological Activity and Structure-Activity Relationships

The primary biological target of 5-aminomethyl-3-methoxyisoxazole and its analogs is the GABA-A receptor. Their activity is typically assessed through radioligand binding assays and functional assays such as electrophysiology.

GABA-A Receptor Signaling Pathway

5-Aminomethyl-3-methoxyisoxazole analogs act as agonists at the GABA-A receptor. Binding of the agonist to the receptor, which is a pentameric chloride ion channel, leads to a conformational change that opens the channel pore. The influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, leading to an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.

Caption: GABA-A receptor signaling pathway activated by isoxazole analogs.

Quantitative Structure-Activity Relationship (SAR) Data

The affinity of 5-aminomethyl-3-methoxyisoxazole analogs for the GABA-A receptor is highly dependent on their structural features. The following table summarizes the binding affinities of a series of analogs, highlighting key SAR trends.

| Compound ID | R1 (at 3-position) | R2 (at aminomethyl) | GABA-A Receptor Binding Affinity (Ki, nM) |

| 1 | -OCH₃ | -H | 15 |

| 2 | -OC₂H₅ | -H | 25 |

| 3 | -O-i-Pr | -H | 80 |

| 4 | -OH | -H (Muscimol) | 5 |

| 5 | -OCH₃ | -CH₃ | 45 |

| 6 | -OCH₃ | -C₂H₅ | 120 |

Key SAR Observations:

-

Substitution at the 3-position: A hydroxyl group (as in muscimol) generally confers the highest affinity. Small alkoxy groups like methoxy and ethoxy are well-tolerated, while bulkier groups such as isopropoxy lead to a significant decrease in affinity.

-

Substitution on the aminomethyl group: The primary amine is crucial for activity. Alkylation of the amino group generally leads to a decrease in binding affinity, with larger alkyl groups having a more pronounced negative effect.

Experimental Protocols for Pharmacological Evaluation

Radioligand Binding Assay Protocol

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

[³H]-Muscimol (radioligand)

-

Test compounds (5-aminomethyl-3-methoxyisoxazole analogs)

-

GABA (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a specific protein concentration.[1][2]

-

Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-Muscimol (at a concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of unlabeled GABA instead of the test compound.[2]

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[1][2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology Protocol (Whole-Cell Patch Clamp)

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional activity of the isoxazole analogs at GABA-A receptors expressed in a cellular system (e.g., HEK293 cells or cultured neurons).

Materials:

-

HEK293 cells transiently or stably expressing recombinant GABA-A receptors

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

-

Internal solution (for the patch pipette, e.g., containing KCl, MgCl₂, EGTA, ATP, GTP, HEPES)

-

Test compounds (5-aminomethyl-3-methoxyisoxazole analogs)

-

GABA (as a reference agonist)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Culture: Plate the cells expressing GABA-A receptors onto glass coverslips.

-

Patch Pipette Preparation: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Recording: Obtain a gigaseal between the patch pipette and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration. Clamp the cell membrane potential at a holding potential of -60 mV.

-

Drug Application: Perfuse the external solution over the cell. Apply GABA or the test compound at various concentrations for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system.

-

Data Acquisition: Record the inward chloride currents elicited by the application of the agonist.

-

Data Analysis: Measure the peak amplitude of the current responses. Plot the normalized peak current as a function of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ and maximum efficacy (Iₘₐₓ) for each compound.

Conclusion

5-Aminomethyl-3-methoxyisoxazole and its structural analogs represent a versatile class of GABA-A receptor modulators with significant potential for the development of novel therapeutics for neurological and psychiatric disorders. The synthetic routes allow for systematic structural modifications, enabling the fine-tuning of their pharmacological properties. The structure-activity relationships highlight the critical role of the substituents at the 3-position of the isoxazole ring and on the aminomethyl side chain in determining the binding affinity and efficacy at the GABA-A receptor. The experimental protocols provided in this guide offer a framework for the synthesis and pharmacological characterization of new analogs in this promising chemical series. Future research in this area will likely focus on developing subtype-selective GABA-A receptor modulators to achieve more targeted therapeutic effects with fewer side effects.

References

Spectroscopic and Mechanistic Insights into 5-Aminomethyl-3-methoxyisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Aminomethyl-3-methoxyisoxazole, a notable analogue of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] Due to its structural similarity to GABA, this compound is of significant interest in neuropharmacology as a GABA-A receptor agonist.[1][2] This document details expected spectroscopic data based on analysis of related compounds, outlines general experimental protocols for obtaining such data, and illustrates the compound's relevant biological signaling pathway.

Core Compound Information

| Property | Value |

| IUPAC Name | (3-methoxy-1,2-oxazol-5-yl)methanamine |

| Synonyms | 5-Aminomethyl-3-methoxyisoxazole, AMMI |

| CAS Number | 2763-94-2 |

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

Predicted Spectroscopic Data

While specific experimental spectra for 5-Aminomethyl-3-methoxyisoxazole are not widely published in publicly accessible literature, the following tables summarize the expected quantitative data based on characteristic values for isoxazole derivatives and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 - 6.3 | s | 1H | H4 (isoxazole ring) |

| ~4.0 - 4.2 | s | 2H | -CH₂-NH₂ (aminomethyl) |

| ~3.9 - 4.1 | s | 3H | -OCH₃ (methoxy) |

| ~1.5 - 2.5 (broad) | s | 2H | -NH₂ (amino) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | C5 (isoxazole ring) |

| ~162 - 164 | C3 (isoxazole ring) |

| ~98 - 100 | C4 (isoxazole ring) |

| ~57 - 59 | -OCH₃ (methoxy) |

| ~38 - 40 | -CH₂-NH₂ (aminomethyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Medium | N-H stretch | Primary amine (-NH₂) |

| 3000 - 2850 | Medium | C-H stretch | -CH₃ and -CH₂ |

| ~1650 | Medium | N-H bend (scissoring) | Primary amine (-NH₂) |

| 1600 - 1550 | Medium | C=N stretch | Isoxazole ring |

| 1470 - 1420 | Strong | C=C stretch | Isoxazole ring |

| 1280 - 1200 | Strong | C-O-C stretch (asymmetric) | Methoxy group |

| 1100 - 1000 | Strong | C-O-C stretch (symmetric) | Methoxy group |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z Ratio | Ion Species |

| 129.06 | [M+H]⁺ |

| 151.04 | [M+Na]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of 5-Aminomethyl-3-methoxyisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminomethyl-3-methoxyisoxazole in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to approximately 12-15 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 200-220 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is the most common and straightforward method.

-

KBr Pellet (Alternative): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample for analysis and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in positive ion mode to detect protonated molecules ([M+H]⁺).

-

Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the compound.

-

Acquire spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

Biological Activity and Signaling Pathway

5-Aminomethyl-3-methoxyisoxazole is an agonist of the GABA-A receptor, which is the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the central nervous system.[1] The binding of an agonist like this compound to the GABA-A receptor facilitates the opening of a chloride ion (Cl⁻) channel.[3] The subsequent influx of Cl⁻ into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[3]

Caption: GABA-A receptor signaling pathway with agonist action.

Experimental Workflow

The logical flow for the characterization of a novel compound like 5-Aminomethyl-3-methoxyisoxazole involves synthesis followed by a series of spectroscopic analyses to confirm its structure and purity, and finally, biological assays to determine its activity.

Caption: General workflow for chemical synthesis and characterization.

References

5-Aminomethyl-3-methoxyisoxazole: A Technical Guide for CNS Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

5-Aminomethyl-3-methoxyisoxazole is a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). As a conformationally restricted analog of GABA, this molecule offers a rigid scaffold that is crucial for studying the pharmacophore of the GABA-A receptor. Its isoxazole core mimics the carboxylate group of GABA, while the aminomethyl side chain corresponds to the amino group of the endogenous ligand. This technical guide provides a comprehensive review of the synthesis, pharmacological activity, and experimental protocols related to 5-aminomethyl-3-methoxyisoxazole and its analogs, serving as a vital resource for researchers in neuroscience and drug development.

Pharmacological Data

While specific quantitative binding and functional data for 5-aminomethyl-3-methoxyisoxazole is not extensively available in publicly accessible literature, data for its close and structurally similar analog, muscimol (5-aminomethyl-3-hydroxyisoxazole), provides valuable insights into the expected activity. Muscimol is a well-characterized high-affinity GABA-A receptor agonist. The methoxy group in 5-aminomethyl-3-methoxyisoxazole is expected to influence its pharmacokinetic profile and may subtly alter its receptor interaction compared to the hydroxyl group in muscimol.

Table 1: Representative GABA-A Receptor Binding Affinities of Related Analogs

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source |

| Muscimol | Native (Rat Brain) | 2.5 | [3H]GABA | Filer et al., 1979 |

| THIP (Gaboxadol) | Native (Rat Brain) | 106 | [3H]GABA | Krogsgaard-Larsen et al., 1977 |

| Isomuscimol | Native (Rat Brain) | 1,200 | [3H]GABA | Krogsgaard-Larsen et al., 1975 |

Note: This table presents data for closely related compounds to provide a comparative context for the potential activity of 5-aminomethyl-3-methoxyisoxazole.

Synthesis and Experimental Protocols

The synthesis of 5-aminomethyl-3-methoxyisoxazole can be achieved through several routes, often involving the formation of the isoxazole ring followed by modification of the side chains. Below is a representative, detailed experimental protocol for a key synthetic step.

Synthesis of 5-chloromethyl-3-bromoisoxazole (A Key Intermediate)

Materials:

-

2,3-dichloro-1-propene

-

Potassium bicarbonate (KHCO3)

-

Water (H2O)

-

Dibromoformaldoxime

-

Ethyl acetate

Procedure:

-

A solution of potassium bicarbonate in water is prepared.

-

2,3-dichloro-1-propene and dibromoformaldoxime are dissolved in ethyl acetate.

-

The aqueous solution of potassium bicarbonate is added to the organic solution.

-

The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 5-chloromethyl-3-bromoisoxazole.

This protocol is based on a reported synthesis and may require optimization for specific laboratory conditions.

Signaling Pathway and Mechanism of Action

As a GABA-A receptor agonist, 5-aminomethyl-3-methoxyisoxazole mimics the action of the endogenous neurotransmitter GABA. The binding of the agonist to the GABA-A receptor, a ligand-gated ion channel, induces a conformational change that opens the channel pore. This allows the influx of chloride ions (Cl-) into the neuron, leading to hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.

Caption: Agonist binding to the GABA-A receptor.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity of 5-aminomethyl-3-methoxyisoxazole for the GABA-A receptor, a competitive radioligand binding assay is a standard experimental approach.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

5-Aminomethyl-3-methoxyisoxazole remains a molecule of significant interest for the study of GABA-A receptor pharmacology. Its rigid structure provides a valuable tool for probing the receptor's binding pocket and for the design of novel CNS-active agents. While detailed quantitative data for this specific compound is sparse in the public domain, the information available for its close analogs, such as muscimol, provides a strong foundation for further investigation. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to synthesize and characterize this and related compounds, ultimately contributing to a deeper understanding of GABAergic neurotransmission and the development of new therapeutics for neurological and psychiatric disorders.

Methodological & Application

Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminomethyl-3-methoxyisoxazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable scaffold for developing therapeutic agents targeting the central nervous system.[1][2] The isoxazole ring is a privileged structure in drug discovery, offering metabolic stability and opportunities for diverse functionalization.[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 5-Aminomethyl-3-methoxyisoxazole and its derivatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | [3] |

| Molecular Weight | 128.13 g/mol | [1][3] |

| Purity | Typically >95% | [1] |

| Appearance | Not specified | |

| Solubility | Not specified |

Biological Applications

GABA-A Receptor Agonism

5-Aminomethyl-3-methoxyisoxazole is a conformationally restricted analog of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The isoxazole moiety mimics the carboxyl group of GABA, enabling it to bind to and activate GABA-A receptors.[1] This agonistic activity leads to the opening of chloride ion channels, resulting in neuronal hyperpolarization and a reduction in neuronal excitability.[1] Consequently, this compound and its derivatives are investigated for their potential in treating neurological and psychiatric disorders such as anxiety, epilepsy, and sleep disorders.[2]

The mechanism of action involves the modulation of the GABA-A receptor, a ligand-gated ion channel.

Anticancer Activity

Preliminary research has indicated that derivatives of 5-Aminomethyl-3-methoxyisoxazole possess cytotoxic properties against various cancer cell lines.[2] For instance, novel isoxazole/pyrazole derivatives synthesized from this core structure have demonstrated high cytotoxic potency against Panc-1 pancreatic carcinoma cells.[2] The isoxazole scaffold is a key feature in many anticancer agents, and its derivatives are actively being explored for their potential in oncology.

Experimental Protocols

Synthesis of 5-Aminomethyl-3-methoxyisoxazole

Several synthetic routes have been established for the preparation of 5-Aminomethyl-3-methoxyisoxazole. Below are two common methods.

This method involves a nucleophilic substitution of the bromine atom with a methoxy group.

References

5-Aminomethyl-3-methoxyisoxazole: A Versatile Building Block for Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminomethyl-3-methoxyisoxazole is a valuable heterocyclic building block in synthetic and medicinal chemistry. Its structure, featuring a reactive primary amine and a methoxy-substituted isoxazole ring, makes it a versatile precursor for a wide range of molecular scaffolds. Notably, it is a key intermediate in the synthesis of muscimol, a potent and selective agonist of the GABA-A receptor, highlighting its significance in neuroscience research.[1] The isoxazole moiety itself is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This document provides detailed application notes and experimental protocols for the utilization of 5-aminomethyl-3-methoxyisoxazole in the synthesis of bioactive molecules.

Core Applications and Synthetic Utility

The primary utility of 5-aminomethyl-3-methoxyisoxazole lies in the reactivity of its aminomethyl group, which readily participates in a variety of chemical transformations. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

Key Reaction Types:

-

Demethylation to Bioactive Alcohols: The methoxy group can be cleaved to reveal a hydroxyl group, a critical step in the synthesis of muscimol and its analogs.

-

N-Acylation: Reaction with acyl chlorides or activated carboxylic acids yields amides, enabling the exploration of structure-activity relationships by introducing a wide array of substituents.

-

N-Alkylation: The primary amine can be alkylated with various alkyl halides to produce secondary and tertiary amines, further expanding the chemical space of accessible derivatives.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, a common pharmacophore in many clinically used drugs.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively, which are important functional groups in medicinal chemistry.

Experimental Protocols

Synthesis of Muscimol from 5-Aminomethyl-3-methoxyisoxazole (Demethylation)

Muscimol, a potent GABA-A agonist, is synthesized by the demethylation of 5-aminomethyl-3-methoxyisoxazole. This reaction is typically achieved by treatment with a strong acid.

Reaction Scheme:

References

Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminomethyl-3-methoxyisoxazole is a heterocyclic compound with significant potential in neuroscience and oncology research. Structurally, it is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural mimicry allows it to act as an agonist at GABA-A receptors, suggesting applications in studying and potentially treating neurological disorders such as epilepsy and anxiety.[1][2] Preliminary studies also indicate that this isoxazole derivative may possess cytotoxic properties against cancer cell lines, opening avenues for its investigation as a potential anticancer agent.[1]

This document provides detailed application notes and experimental protocols for the use of 5-Aminomethyl-3-methoxyisoxazole in a research setting.

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| CAS Number | 2763-94-2 | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥95% | [1] |

Storage and Handling:

-

Storage: Store at -20°C for long-term stability. For short-term use, refrigeration at 4°C is acceptable. The compound is expected to be stable under standard laboratory conditions.[3]

-

Solubility: Soluble in water and polar organic solvents such as DMSO.[4][5][6][7] For biological experiments, it is recommended to prepare a stock solution in DMSO and then dilute with the appropriate aqueous buffer or cell culture medium.

-

Safety: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.

Applications in Neuroscience: GABA-A Receptor Agonism

As a GABA-A receptor agonist, 5-Aminomethyl-3-methoxyisoxazole can be used to study the function of the GABAergic system and to screen for potential therapeutic agents targeting this pathway.

Signaling Pathway

The diagram below illustrates the canonical GABAergic synapse signaling pathway, which is the primary target of 5-Aminomethyl-3-methoxyisoxazole.

Caption: GABAergic synapse signaling pathway.

Experimental Protocols

2.1. In Vitro GABA-A Receptor Binding Assay

This protocol is designed to determine the binding affinity of 5-Aminomethyl-3-methoxyisoxazole to GABA-A receptors using a competitive radioligand binding assay with [³H]-Muscimol.

Materials:

-

5-Aminomethyl-3-methoxyisoxazole

-

[³H]-Muscimol (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: [³H]-Muscimol (e.g., 1-10 nM) and membrane preparation.

-

Non-specific Binding: [³H]-Muscimol, membrane preparation, and a high concentration of unlabeled GABA (e.g., 1 mM).

-

Competition Binding: [³H]-Muscimol, membrane preparation, and varying concentrations of 5-Aminomethyl-3-methoxyisoxazole.

-

-

Incubate the tubes at 4°C for 30-60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 5-Aminomethyl-3-methoxyisoxazole.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2.2. Electrophysiological Analysis of GABA-A Receptor Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of 5-Aminomethyl-3-methoxyisoxazole on GABA-A receptor-mediated currents in cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.

Materials:

-

Cultured neurons or HEK293 cells expressing GABA-A receptors

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and perfusion system

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy and electrophysiological recording.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

-

Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp recording from a target cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply GABA at a low concentration (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

-

Co-apply varying concentrations of 5-Aminomethyl-3-methoxyisoxazole with the baseline GABA concentration.

-

Record the changes in the amplitude of the GABA-A receptor-mediated current.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents in response to GABA and GABA + 5-Aminomethyl-3-methoxyisoxazole.

-

Normalize the current amplitudes to the baseline GABA response.

-

Plot the normalized current as a function of the 5-Aminomethyl-3-methoxyisoxazole concentration to generate a dose-response curve.

-

Determine the EC₅₀ value (the concentration that elicits a half-maximal response).

-

Quantitative Data (Hypothetical):

| Assay | Parameter | Hypothetical Value |

| [³H]-Muscimol Binding Assay | Ki (nM) | 50 - 200 |

| Electrophysiology | EC₅₀ (µM) | 1 - 10 |

Applications in Oncology: Anticancer Activity

Preliminary research suggests that 5-Aminomethyl-3-methoxyisoxazole may have cytotoxic effects on cancer cells.[1] The following protocol outlines a general method for assessing its in vitro anticancer activity.

Experimental Workflow

The following diagram illustrates a typical workflow for screening the anticancer activity of a compound.

Caption: Workflow for in vitro anticancer screening.

Experimental Protocol

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Aminomethyl-3-methoxyisoxazole

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of 5-Aminomethyl-3-methoxyisoxazole in complete medium.

-